molecular formula C15H18N4 B8769435 1-(4-Aminophenyl)-4-(4-pyridyl)piperazine

1-(4-Aminophenyl)-4-(4-pyridyl)piperazine

Cat. No.: B8769435
M. Wt: 254.33 g/mol
InChI Key: RJBAGSFWPCJRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-4-(4-pyridyl)piperazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

4-(4-pyridin-4-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C15H18N4/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-8H,9-12,16H2

InChI Key

RJBAGSFWPCJRIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium dithionite (2.5 g) in water (10 ml) was added to a warmed solution of 1-(4-pyridyl)-4-(4-nitrophenyl)piperazine (0.551 g) in methanol (50 ml) and the mixture was allowed to reflux for 2 hours. The methanol was removed by evaporation and the resulting concentrated solution was basified with solid Na2SO4. The organic material was extracted into ethyl acetate, washed with water, brine, dried (Na2SO4) and evaporated to give 1-(4-pyridyl)-4-(4-aminophenyl)piperazine (0.4 g) as an oil. NMR: (CDCl3) 3.14(t,4H), 3.48(t, 4H), 6.68(m,4H), 6.85(d,2H), 8.31(bd,2H): MS: m z 255 (MH)−.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.551 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine (2.07 g) in ethanol (100 ml) was hydrogenated at room temperature under a pressure of 2 bars in the presence of 10% palladium on charcoal (0.25 g). When reduction was complete, the catalyst was filtered off and the filtrate was evaporated. The residue was crystallised from methanol/ethyl acetate to give 1-(4-aminophenyl)-4-(4-pyridyl)piperazine (1.08 g), m.p. 210°-211° C. Found: C,70.47; H,7.07; N,21.56. C15H18N4 requires: C,70.83; H,7.13; N,22.03%.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two

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